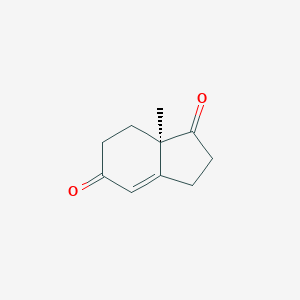

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7aR)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAZSZTENLTRT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353140 | |

| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17553-89-8 | |

| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, more commonly known as the Wieland-Miescher ketone, is a versatile bicyclic diketone that has served as a cornerstone in the stereoselective synthesis of a multitude of natural products and biologically active molecules for over half a century.[1][2] Its rigid, chiral scaffold provides an exceptional starting point for the construction of complex polycyclic systems, particularly steroids and terpenoids.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of the Wieland-Miescher ketone, including its physicochemical characteristics, detailed synthesis protocols, and an exploration of the biological activities of its derivatives, with a focus on their roles as cholinesterase and cyclooxygenase-2 (COX-2) inhibitors.

Core Properties and Data

The Wieland-Miescher ketone is a white to off-white crystalline solid. Its core structure consists of a fused cyclohexene and cyclopentane ring system with two ketone functionalities and a chiral quaternary carbon center.

Physicochemical Properties

A summary of the key physicochemical properties of the Wieland-Miescher ketone is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| Melting Point | 47-50 °C | [3] |

| Appearance | Solid | [6] |

| CAS Number | 17553-89-8 ((7aR)-enantiomer) | [4][5] |

Spectroscopic Data

The structural elucidation of the Wieland-Miescher ketone is supported by various spectroscopic techniques. A summary of the available data is provided below.

| Technique | Key Data | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 178 | [7] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for α,β-unsaturated and saturated ketones. | [8] |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the methyl group, and protons of the bicyclic system. | [8] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbonyl carbons, olefinic carbons, and the quaternary carbon. | [8] |

Synthesis and Experimental Protocols

The Wieland-Miescher ketone can be synthesized in both racemic and enantiomerically pure forms. The classical approach involves a Robinson annulation, while the asymmetric synthesis is achieved through the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

Racemic Synthesis via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[9]

Experimental Workflow for Racemic Synthesis

Detailed Protocol:

-

Michael Addition: To a stirred solution of 2-methyl-1,3-cyclohexanedione in an appropriate solvent (e.g., toluene), a catalytic amount of a base such as triethylamine is added. Methyl vinyl ketone is then added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with a dilute acid solution and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude triketone intermediate.

-

Intramolecular Aldol Condensation: The crude triketone is dissolved in a suitable solvent (e.g., ethanol) and treated with an acid or base catalyst to promote the intramolecular aldol condensation and subsequent dehydration. The reaction is typically heated to reflux.

-

Purification: After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the racemic Wieland-Miescher ketone.[9]

Enantioselective Synthesis via Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The enantioselective synthesis of the Wieland-Miescher ketone is a landmark in organocatalysis, employing the chiral amino acid L-proline as the catalyst.[3][10]

Experimental Workflow for Enantioselective Synthesis

Detailed Protocol:

-

Reaction Setup: A solution of 2-methyl-1,3-cyclohexanedione and a catalytic amount of L-proline (typically 3-10 mol%) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared in a reaction vessel.[3]

-

Addition of Michael Acceptor: Methyl vinyl ketone is added to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at ambient temperature for several days and the progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched (S)-Wieland-Miescher ketone.[11]

Biological Activities of Indanone Derivatives

The Wieland-Miescher ketone scaffold has been extensively utilized in the development of novel therapeutic agents. Derivatives incorporating the indanone core have demonstrated significant biological activities, particularly as inhibitors of cholinesterase and cyclooxygenase-2.

Cholinesterase Inhibition for Alzheimer's Disease

Several indanone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[14] Certain indanone derivatives have shown potent inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range.[12][15]

Signaling Pathway of Cholinesterase Inhibition

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test indanone derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.[16]

-

Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

-

Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of the Wieland-Miescher ketone have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[2] Selective COX-2 inhibitors offer the potential for anti-inflammatory and anticancer effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway of COX-2 Inhibition

Experimental Protocol: COX-2 Inhibition Assay

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test indanone derivatives in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).[18]

-

Enzyme Incubation: In a reaction tube, combine the buffer, a cofactor such as hematin, and the COX-2 enzyme solution.

-

Inhibitor Addition: Add the test compound at various concentrations to the enzyme solution and pre-incubate for a specific time (e.g., 10 minutes) at 37 °C.[19]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Reaction Termination and Measurement: After a defined incubation period (e.g., 2 minutes), stop the reaction (e.g., by adding stannous chloride). The amount of prostaglandin E₂ (PGE₂) produced is then quantified, typically using an ELISA or LC-MS method.[18]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The Wieland-Miescher ketone remains a pivotal building block in synthetic organic chemistry. Its unique structural features and the well-established protocols for its stereoselective synthesis provide a robust platform for the development of complex molecules with significant therapeutic potential. The demonstrated efficacy of its indanone derivatives as cholinesterase and COX-2 inhibitors underscores the enduring relevance of this scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of Wieland-Miescher ketone derivatives is warranted to unlock new therapeutic avenues for a range of diseases.

References

- 1. Efficient solvent-free Robinson annulation protocols for the highly enantioselective synthesis of the Wieland-Miescher ketone and analogues [rua.ua.es]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H12O2 | CID 736944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-(+)-2,3,7,7a-四氢-7a-甲基-1H-茚-1,5(6H)-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. WIELAND-MIESCHER KETONE(20007-72-1) MS spectrum [chemicalbook.com]

- 8. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

The Hajos-Parrish Ketone: A Cornerstone of Asymmetric Organocatalysis

An in-depth technical guide on the discovery, history, and experimental protocols of a landmark reaction in organic synthesis.

Introduction

The discovery of the Hajos-Parrish ketone, a chiral bicyclic ketol, represents a pivotal moment in the history of organic chemistry. This seemingly straightforward intramolecular aldol reaction, catalyzed by the simple amino acid (S)-(-)-proline, laid the groundwork for the entire field of asymmetric organocatalysis. The reaction's ability to generate a stereochemically complex product from an achiral precursor with high enantioselectivity was a groundbreaking achievement, demonstrating that small organic molecules could function as efficient and selective catalysts, mimicking the role of enzymes. This whitepaper provides a comprehensive overview of the Hajos-Parrish ketone's discovery, the historical context of its development, detailed experimental protocols for its synthesis, and an exploration of the mechanistic understanding that has evolved since its inception.

Historical Context and Discovery

The early 1970s witnessed a surge of interest in the total synthesis of complex natural products, particularly steroids. This pursuit necessitated the development of novel methods for the construction of chiral polycyclic frameworks. It was in this competitive environment that two independent research groups, working in industrial laboratories, almost simultaneously reported on a remarkably similar and effective proline-catalyzed asymmetric cyclization.

In 1971, Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert, working at Schering AG in Germany, published a communication in Angewandte Chemie detailing the synthesis of an optically active bicyclic enedione, a key intermediate for steroid synthesis.[1] Their process involved the cyclization of an achiral triketone using a significant amount of (S)-proline (47 mol%) in the presence of perchloric acid in hot acetonitrile.[1]

A few years later, in 1974, Zoltan G. Hajos and David R. Parrish of Hoffmann-La Roche, Inc. in the United States, published a full paper in the Journal of Organic Chemistry describing a similar intramolecular aldol reaction.[2][3] Their method, however, utilized a much smaller, truly catalytic amount of (S)-(-)-proline (3 mol%) in dimethylformamide at room temperature.[1][2] This process yielded the bicyclic ketol, now famously known as the Hajos-Parrish ketone, in high chemical and optical yield.[2] The milder conditions of the Hajos-Parrish procedure allowed for the isolation of the aldol addition product, whereas the more forcing conditions of the Eder-Sauer-Wiechert protocol led to subsequent dehydration to form the enone.[1]

Initially referred to as the Hajos-Parrish reaction, the scientific community later acknowledged the contemporaneous work from the Schering group, leading to the more inclusive name, the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1] This discovery was a seminal contribution to the then-nascent field of asymmetric organocatalysis, a field that would blossom decades later.[4]

The Reaction: A Detailed Look

The core of the Hajos-Parrish reaction is the intramolecular asymmetric aldol cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, an achiral triketone. The reaction, catalyzed by (S)-(-)-proline, produces the chiral bicyclic ketol, (+)-(3aS,7aS)-3a-hydroxy-7a-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1,5(6H)-dione, with high enantiomeric excess.

Experimental Protocols

The following protocols are based on the original publications by Hajos and Parrish and the detailed procedure available in Organic Syntheses.

Synthesis of the Starting Triketone: 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

A detailed, reliable procedure for the synthesis of the starting triketone is provided in Organic Syntheses.[5]

Hajos-Parrish Reaction to Yield the Bicyclic Ketol

This protocol follows the original work of Hajos and Parrish, emphasizing the isolation of the ketol.[2][5]

| Parameter | Value |

| Reactant | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione |

| Catalyst | (S)-(-)-Proline (3 mol%) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | ~20 hours |

| Product | (+)-(3aS,7aS)-3a-hydroxy-7a-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1,5(6H)-dione |

| Chemical Yield | ~100% |

| Enantiomeric Excess | 93.4% |

Detailed Methodology:

-

A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in dimethylformamide is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

(S)-(-)-Proline (0.03 eq) is added to the solution with stirring.

-

The reaction mixture is stirred at room temperature for approximately 20 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by chromatography on silica gel to yield the pure Hajos-Parrish ketone.

Eder-Sauer-Wiechert Modification to Yield the Bicyclic Enone

This protocol reflects the conditions that lead to the dehydrated product.[1]

| Parameter | Value |

| Reactant | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione |

| Catalyst | (S)-(-)-Proline (47 mol%) |

| Co-catalyst | 1N Perchloric Acid |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

| Product | (+)-(S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione |

Detailed Methodology:

-

A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in acetonitrile is prepared.

-

(S)-(-)-Proline (0.47 eq) and 1N perchloric acid are added to the solution.

-

The reaction mixture is heated to 80 °C.

-

The reaction proceeds to the enone directly under these conditions.

-

Work-up and purification procedures would involve neutralization, extraction, and chromatography.

Reaction Mechanism

The mechanism of the Hajos-Parrish reaction has been a subject of considerable study and debate since its discovery. The currently accepted mechanism involves the formation of an enamine intermediate, a pathway that elegantly explains the observed stereoselectivity.

Initially, Hajos and Parrish proposed a mechanism involving a carbinolamine intermediate.[2] However, subsequent work, notably by Agami and later by Houk, List, and Barbas, provided strong evidence for the enamine pathway.[4][6]

The key steps of the enamine mechanism are as follows:

-

Enamine Formation: The catalytic cycle begins with the reaction of the proline catalyst with one of the ketone carbonyl groups of the triketone to form a carbinolamine, which then dehydrates to form a chiral enamine.

-

Intramolecular Aldol Addition: The enamine then acts as a nucleophile, attacking the other ketone carbonyl group in an intramolecular fashion. The stereochemistry of this step is controlled by the chiral environment created by the proline catalyst. The Zimmerman-Traxler model is often invoked to explain the high diastereo- and enantioselectivity, where the transition state adopts a chair-like conformation.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the bicyclic ketol product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

Significance and Applications

The discovery of the Hajos-Parrish ketone had a profound and lasting impact on the field of organic synthesis.

-

Foundation of Asymmetric Organocatalysis: It was one of the first and most compelling demonstrations that small, chiral organic molecules could catalyze asymmetric reactions with high efficiency and selectivity. This laid the foundation for the development of organocatalysis as a third pillar of catalysis, alongside biocatalysis and metal catalysis.

-

Access to Chiral Building Blocks: The Hajos-Parrish ketone and its corresponding enone are versatile chiral building blocks that have been utilized in the total synthesis of numerous natural products, including steroids, terpenoids, and alkaloids.[7]

-

Inspiration for Further Research: The reaction sparked decades of research into proline catalysis and the broader field of enamine catalysis, leading to the development of a vast array of new organocatalytic methods for various asymmetric transformations.

Conclusion

The Hajos-Parrish ketone, born from the practical need for chiral intermediates in industrial steroid synthesis, transcended its initial purpose to become a landmark in the history of organic chemistry. The elegant simplicity of using a naturally occurring amino acid to achieve high levels of stereocontrol in a carbon-carbon bond-forming reaction was a paradigm shift. This technical guide has provided a comprehensive overview of the discovery, the key experimental protocols, and the mechanistic underpinnings of this remarkable reaction. The legacy of the Hajos-Parrish ketone continues to influence the design and development of new catalytic asymmetric methods, underscoring its enduring importance to the scientific community.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. dobroka.hu [dobroka.hu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Natural Products as Inspiration for the Development of Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Hajos-Parrish Ketone: A Technical Guide

Introduction

The Hajos-Parrish ketone, formally known as (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. Its rigid, bicyclic structure and versatile functional groups have rendered it a cornerstone in the total synthesis of numerous natural products and pharmaceuticals. A thorough understanding of its spectroscopic properties is fundamental for its characterization and for monitoring its transformations in complex synthetic pathways. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the Hajos-Parrish ketone, complete with detailed experimental protocols.

Chemical Structure

IUPAC Name: (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the Hajos-Parrish ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | s | 1H | Vinylic H |

| ~2.8 - 2.2 | m | 8H | Allylic & Aliphatic CH₂ |

| ~1.3 | s | 3H | Angular CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (saturated) |

| ~198 | C=O (α,β-unsaturated) |

| ~165 | Vinylic C |

| ~125 | Vinylic CH |

| ~48 | Quaternary C |

| ~35 | CH₂ |

| ~32 | CH₂ |

| ~29 | CH₂ |

| ~25 | CH₂ |

| ~22 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (cyclopentanone) |

| ~1665 | Strong | C=O stretch (α,β-unsaturated cyclohexenone) |

| ~1615 | Medium | C=C stretch |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M - CO]⁺ |

| 122 | Moderate | [M - C₂H₂O]⁺ |

| 94 | High | [M - C₄H₆O]⁺ |

Note: The fragmentation pattern is predicted based on the typical behavior of bicyclic enediones under electron ionization.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the Hajos-Parrish ketone is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of the Hajos-Parrish ketone is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

-

A drop of the resulting solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

Instrumentation and Data Acquisition:

-

Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of the clean salt plate is recorded prior to the sample scan and automatically subtracted.

-

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the Hajos-Parrish ketone is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system connected to a 5977A MSD.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like the Hajos-Parrish ketone.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical structure and stereochemistry of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of (7aR)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a compound more commonly known in scientific literature as the Wieland-Miescher ketone. This bicyclic diketone is a pivotal synthetic intermediate, particularly in the construction of complex polycyclic molecules such as steroids and terpenoids.[1][2][3] Its value lies in its rigid, chiral scaffold which can be elaborated into a variety of biologically active compounds. This document details both the racemic and enantioselective synthetic routes, provides tabulated quantitative data for easy reference, and includes visualizations of its chemical structure and synthetic workflows.

Chemical Structure and Stereochemistry

The Wieland-Miescher ketone is a bicyclic enedione. The systematic IUPAC name for the racemic mixture is (±)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[1] The structure consists of a six-membered ring fused to another six-membered ring, containing two ketone functional groups and one carbon-carbon double bond.

The key stereochemical feature is the chiral center at the C-7a (or C-8a in the naphthalenedione nomenclature) angular position, where the methyl group is attached. The specific compound of interest, this compound, refers to the (R)-enantiomer. The presence of this stereocenter is crucial as it dictates the stereochemical outcome of subsequent synthetic transformations, making the enantioselective synthesis of this ketone a significant area of research.

References

The Hajos-Parrish Ketone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hajos-Parrish ketone, formally known as (S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. First reported in the 1970s, this bicyclic enone has become an indispensable tool for the enantioselective synthesis of a vast array of complex natural products, particularly steroids and terpenoids.[1] Its rigid, functionalized structure provides a versatile scaffold for the stereocontrolled introduction of further chemical complexity. This technical guide provides an in-depth overview of the physical and chemical properties of the Hajos-Parrish ketone, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.

Physical and Chemical Properties

The Hajos-Parrish ketone is a white to yellow crystalline solid at room temperature.[2] It is a chiral molecule, with the (S)-enantiomer being the more commonly synthesized and utilized form. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Common Names | (S)-(+)-Hajos-Parrish ketone, Hajos-Wiechert ketone | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | White to yellow crystalline solid | [2] |

| Melting Point | 57-64 °C | |

| Boiling Point | Not available (purified by vacuum distillation) | |

| Solubility | Soluble in many organic solvents such as dimethylformamide (DMF), chloroform, ethyl acetate, and ether. | [1] |

Chirality and Optical Properties

| Property | Value | Conditions | Source(s) |

| Specific Rotation | +324° to +329° | c=1.0 in toluene at 25 °C | [1] |

| +352° | c=1 in ethanol at 20 °C, λ=589 nm |

Spectral Data

The structural elucidation and characterization of the Hajos-Parrish ketone are routinely performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the Hajos-Parrish ketone is characterized by a singlet for the angular methyl group and a broad singlet for the vinylic proton.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.31 ppm | s | 3H | 7a-CH₃ |

| 5.97 ppm | br s | 1H | Vinylic-H |

Note: The remaining protons of the bicyclic system appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of ten carbon atoms, including two carbonyl carbons, two olefinic carbons, and a quaternary carbon at the ring junction.

| Chemical Shift (δ) | Assignment |

| 20.8 ppm | CH₃ |

| 29.5 ppm | CH₂ |

| 31.6 ppm | CH₂ |

| 37.9 ppm | CH₂ |

| 49.3 ppm | Quaternary C |

| 126.7 ppm | Vinylic CH |

| 164.5 ppm | Vinylic C |

| 197.6 ppm | C=O |

| 216.0 ppm | C=O |

Infrared (IR) Spectroscopy

The IR spectrum of the Hajos-Parrish ketone is dominated by strong absorption bands corresponding to the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1746 cm⁻¹ | Strong | C=O stretch (saturated five-membered ring ketone) |

| 1665 cm⁻¹ | Strong | C=O stretch (α,β-unsaturated six-membered ring ketone) |

Mass Spectrometry

The mass spectrum of the Hajos-Parrish ketone shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a bicyclic diketone. The primary fragmentation pathways involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the rings.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 164

-

[M - CO]⁺: m/z = 136

-

[M - C₂H₄]⁺: m/z = 136

-

Further fragmentation leading to smaller ions.

Experimental Protocols

The most common and efficient method for the synthesis of the Hajos-Parrish ketone is the intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, catalyzed by the chiral amino acid (S)-proline. This reaction is a cornerstone of organocatalysis and is often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]

Synthesis of (S)-(+)-Hajos-Parrish Ketone

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

-

2-Methyl-1,3-cyclopentanedione

-

Methyl vinyl ketone

-

(S)-(-)-Proline

-

N,N-Dimethylformamide (DMF)

-

Sulfuric acid

-

Dichloromethane

-

Ethyl acetate

-

Hexanes

-

Ether

Procedure:

Part A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

A mixture of 2-methyl-1,3-cyclopentanedione (1.0 mol), deionized water (230 mL), glacial acetic acid (3.0 mL), and methyl vinyl ketone (1.72 mol) is stirred at room temperature for 24 hours.

-

The reaction mixture is extracted with dichloromethane.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude triketone, which can be used in the next step without further purification.

Part B: Proline-Catalyzed Intramolecular Aldol Condensation

-

A solution of (S)-(-)-proline (0.075 mol) in N,N-dimethylformamide (125 mL) is prepared in a flask under a nitrogen atmosphere and shielded from light.

-

The crude 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (0.25 mol) is added to the proline solution.

-

The reaction mixture is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Dehydration and Purification

-

A solution of concentrated sulfuric acid in N,N-dimethylformamide is added to the reaction mixture.

-

The mixture is heated to 95°C for 3 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

The purified product is further recrystallized from a mixture of ether and hexanes to yield the (S)-(+)-Hajos-Parrish ketone as a crystalline solid.[1]

Reactivity and Applications in Synthesis

The chemical reactivity of the Hajos-Parrish ketone is largely dictated by the presence of the two ketone functionalities and the carbon-carbon double bond. The α,β-unsaturated ketone is susceptible to conjugate addition reactions, while both carbonyl groups can undergo nucleophilic attack. The enone system can also participate in various cycloaddition reactions.

The primary application of the Hajos-Parrish ketone is as a chiral starting material for the total synthesis of complex molecules. Its well-defined stereochemistry and dense functionality allow for the efficient construction of intricate molecular architectures. It has been instrumental in the synthesis of numerous steroids, terpenoids, and other biologically active natural products.[4][5] The development of synthetic routes to "iso-Hajos-Parrish ketones" has further expanded the utility of this structural motif in organic synthesis.[4]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the Hajos-Parrish ketone.

Reaction Mechanism Overview

Caption: Key steps in the proline-catalyzed formation of the Hajos-Parrish ketone.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione, 90% 5 g | Contact Us [thermofisher.com]

- 3. Hajos-Wiechert-Keton – Wikipedia [de.wikipedia.org]

- 4. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: An In-Depth Technical Overview

The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction stands as a landmark transformation in the field of asymmetric organocatalysis. Discovered in the 1970s by independent research groups at Hoffmann-La Roche and Schering AG, this proline-catalyzed intramolecular aldol reaction provides a powerful method for the enantioselective synthesis of complex cyclic molecules, most notably the Wieland-Miescher and Hajos-Parrish ketones.[1][2] These building blocks are crucial intermediates in the synthesis of steroids and other biologically active natural products.[2] This guide provides a comprehensive technical overview of the HPESW reaction, including its mechanism, quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle.

Core Principles and Reaction Mechanism

The HPESW reaction is fundamentally an asymmetric intramolecular aldol addition of a triketone substrate, catalyzed by the naturally occurring amino acid (S)-proline or its enantiomer.[1][2] The reaction proceeds with high enantioselectivity, a feature that has been the subject of extensive mechanistic investigation. While several mechanisms were initially proposed, including those involving a hemiaminal intermediate (Hajos) or a transition state with two proline molecules (Agami), the currently accepted mechanism, proposed by Barbas and List, proceeds through an enamine intermediate.[1][3]

The catalytic cycle, as depicted below, can be summarized in the following key steps:

-

Enamine Formation: The catalytic cycle begins with the reaction between the ketone functionality of the triketone substrate and the secondary amine of proline to form a nucleophilic enamine intermediate.[1]

-

Intramolecular Aldol Addition: The enamine then attacks one of the other carbonyl groups within the same molecule in an intramolecular aldol addition. The stereochemistry of this step is directed by the chiral proline catalyst, leading to the formation of a new stereocenter with high enantiomeric excess.

-

Hydrolysis: The resulting iminium ion is then hydrolyzed to release the chiral bicyclic ketol product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[1]

Evidence supporting the enamine mechanism includes isotopic labeling studies. When the reaction is conducted in the presence of H₂¹⁸O, the ¹⁸O isotope is incorporated into the product, which is consistent with the formation and hydrolysis of an enamine intermediate.[1]

Quantitative Data Overview

The efficiency and stereoselectivity of the Hajos-Parrish-Eder-Sauer-Wiechert reaction are influenced by various factors, including the substrate, catalyst loading, solvent, and reaction temperature. The following table summarizes quantitative data from key examples of the reaction, showcasing its versatility.

| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | Room Temp | Hajos-Parrish Ketone | 100 | 93.5 | [2] |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-Proline (3) | DMF | Room Temp | Wieland-Miescher Ketone | 52 | 87 | [2] |

| Triketone precursor to Wieland-Miescher Ketone | L-proline (1) | [pyC4]NTf2 | Room Temp | Wieland-Miescher Ketone | 88 | 93 | [4] |

| Triketone precursor to Wieland-Miescher Ketone | cis-4,5-methanoproline (3) | DMF | Room Temp | Wieland-Miescher Ketone precursor | 86 | 93 | [5] |

| Triketone precursor to Wieland-Miescher Ketone | trans-4,5-methanoproline (3) | DMF | Room Temp | Wieland-Miescher Ketone precursor | 67 | 83 | [5] |

Experimental Protocols

This section provides detailed methodologies for two key applications of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

Synthesis of the Hajos-Parrish Ketone

This protocol is adapted from the original work of Hajos and Parrish.

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

(S)-(-)-Proline

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Silica gel

Procedure:

-

A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.49 mmol) in DMF (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

(S)-(-)-Proline (19 mg, 0.165 mmol, 3 mol%) is added to the solution.

-

The reaction mixture is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) to remove the DMF and proline.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the optically active bicyclic ketol, the Hajos-Parrish ketone.

Synthesis of the Wieland-Miescher Ketone

This protocol describes the synthesis of the Wieland-Miescher ketone from its triketone precursor.

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione

-

(S)-(-)-Proline

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount, for dehydration if desired)

Procedure:

-

To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1.0 g, 4.76 mmol) in DMF (10 mL) is added (S)-(-)-Proline (16.5 mg, 0.143 mmol, 3 mol%).

-

The mixture is stirred at room temperature for 72 hours.

-

The solvent is removed in vacuo.

-

For the isolation of the aldol addition product, the residue can be purified by chromatography.

-

To obtain the enone (Wieland-Miescher ketone), the crude aldol product is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

-

After the dehydration is complete (monitored by TLC), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude Wieland-Miescher ketone is then purified by column chromatography or recrystallization.

Visualizing the Catalytic Cycle

The following diagram, generated using the DOT language, illustrates the enamine catalytic cycle of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

Caption: The enamine catalytic cycle of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

Conclusion

The Hajos-Parrish-Eder-Sauer-Wiechert reaction remains a cornerstone of asymmetric organocatalysis, demonstrating the power of small chiral organic molecules to effect highly stereoselective transformations. Its application in the synthesis of complex natural products and their analogues continues to be a testament to its significance in modern organic chemistry. The well-established enamine mechanism provides a solid foundation for the rational design of new catalysts and the expansion of the reaction's scope, ensuring its continued relevance for researchers, scientists, and professionals in drug development.

References

The Role of Proline in the Hajos-Parrish Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the amino acid proline as an organocatalyst in the Hajos-Parrish reaction, a cornerstone of asymmetric synthesis. We will delve into the reaction's mechanism, the origin of its remarkable stereoselectivity, and provide detailed experimental protocols and quantitative data to support the understanding of this powerful carbon-carbon bond-forming reaction.

Introduction: A Landmark in Organocatalysis

Discovered in the early 1970s by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and independently by Eder, Sauer, and Wiechert at Schering AG, the Hajos-Parrish reaction is a proline-catalyzed intramolecular asymmetric aldol reaction.[1][2][3] The original reaction involved the cyclization of an achiral triketone to a chiral bicyclic ketol with high enantiomeric excess (e.e.).[2][3] This discovery was a seminal event in the field of organocatalysis, demonstrating that a small organic molecule could induce significant chirality without the need for a metal catalyst. The reaction has since been extensively utilized in the total synthesis of complex molecules, including steroids and other natural products.[3]

The Catalytic Role of Proline: Unraveling the Mechanism

The mechanism of the Hajos-Parrish reaction has been the subject of considerable investigation, leading to a refined understanding of how proline orchestrates this highly selective transformation. While several mechanisms were initially proposed, including a carbinolamine-based pathway and a mechanism involving two proline molecules, the currently accepted model involves an enamine catalytic cycle with a single proline molecule.[2][4][5]

The Enamine Catalytic Cycle

The catalytic cycle, as elucidated by the work of Houk and List, proceeds through the following key steps:

-

Enamine Formation: Proline, a secondary amine, reacts with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. This is a crucial activation step, as the enamine is a more potent nucleophile than the corresponding enol or enolate.

-

Carbon-Carbon Bond Formation: The chiral enamine attacks an electrophilic carbonyl group intramolecularly. The stereochemistry of this step is directed by the chiral environment of the proline catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

dot

Caption: The enamine catalytic cycle in the proline-catalyzed Hajos-Parrish reaction.

The Origin of Stereoselectivity: The Houk-List Model

The high enantioselectivity of the Hajos-Parrish reaction is explained by the Houk-List model, which focuses on the transition state of the carbon-carbon bond-forming step.[4][6] According to this model, the stereochemical outcome is determined by a highly organized, chair-like transition state.

Key features of this transition state include:

-

Hydrogen Bonding: The carboxylic acid group of proline acts as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the electrophile. This dual activation, both nucleophilic (enamine) and electrophilic (hydrogen bonding), is crucial for the reaction's efficiency.

-

Steric Hindrance: The bulky substituent on the proline ring directs the approach of the electrophile to one face of the enamine, favoring the formation of one enantiomer over the other.

dot

Caption: Key interactions in the Houk-List transition state model dictating stereoselectivity.

Single vs. Two-Proline Mechanisms

An earlier mechanistic proposal by Agami suggested the involvement of two proline molecules in the transition state, one forming the enamine and the second acting as a proton shuttle.[1][2] However, subsequent kinetic and computational studies have provided strong evidence for the involvement of only a single proline molecule in the rate-determining step, supporting the Houk-List model.[5][7][8]

dot

Caption: Comparison of the single-proline (Houk-List) and two-proline (Agami) mechanistic proposals.

Quantitative Data

The Hajos-Parrish reaction and its variants are known for their high yields and enantioselectivities. The following tables summarize key quantitative data from seminal and related studies.

Table 1: Original Hajos-Parrish Reaction

| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | e.e. (%) | Reference |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | 20 | >95 | 93 | [2] |

| 2-ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | 72 | 52 | 87 | [9] |

Table 2: Effect of Proline Analogs on the Hajos-Parrish Reaction

| Catalyst (3 mol%) | Yield (%) | e.e. (%) | Reference |

| (S)-Proline | 98 | 95 | [10] |

| cis-4,5-Methano-(S)-proline | 86 | 93 | [10] |

| trans-4,5-Methano-(S)-proline | 67 | 83 | [10] |

| cis-4,5-Ethano-(S)-proline | High | High | [11][12] |

| trans-4,5-Ethano-(S)-proline | High | High | [11][12] |

Experimental Protocols

The following protocols are based on established and reliable procedures for conducting the Hajos-Parrish reaction.

Original Intramolecular Hajos-Parrish Reaction Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[13]

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

(S)-(-)-Proline

-

N,N-Dimethylformamide (DMF)

-

Concentrated Sulfuric Acid

-

Ethyl Acetate

-

Hexanes

-

Ether

Procedure:

-

Reaction Setup: A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: (S)-(-)-Proline (0.03 eq) is added to the solution.

-

Reaction: The mixture is stirred at room temperature for 20-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup (for Dehydration to the Enone):

-

The reaction mixture containing the intermediate ketol is added dropwise to a cooled (-20 °C) solution of concentrated sulfuric acid in DMF.

-

The mixture is stirred for a short period and then quenched with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by crystallization from an ether/hexanes mixture to yield the optically active enedione.

dot

Caption: A simplified workflow for the intramolecular Hajos-Parrish reaction.

Conclusion

The Hajos-Parrish reaction stands as a testament to the power and elegance of organocatalysis. The central role of proline, a simple and naturally occurring amino acid, in orchestrating a highly enantioselective carbon-carbon bond formation has had a profound impact on the field of asymmetric synthesis. The now well-established enamine-based mechanism, supported by the insightful Houk-List transition state model, provides a clear framework for understanding the source of the reaction's remarkable stereocontrol. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols associated with this landmark reaction, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of proline and its derivatives as catalysts promises to further expand the horizons of efficient and sustainable asymmetric synthesis.

References

- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic and stereochemical evidence for the involvement of only one proline molecule in the transition states of proline-catalyzed intra- and intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 7. Kinetic and Stereochemical Evidence for the Involvement of Only One Proline Molecule in the Transition States of Proline-Catalyzed Intra- and Intermolecular Aldol Reactions | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Enamines — Making Molecules [makingmolecules.com]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic properties of 4,5-bridged proline methano- and ethanologues in the Hajos–Parrish intramolecular aldol reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Third Pillar of Catalysis: An In-depth Technical Guide to Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside biocatalysis and metal catalysis as an indispensable tool for the stereoselective synthesis of complex molecules.[1][2] Coined in 2000, the term describes the use of small, purely organic molecules to accelerate chemical reactions and, crucially, to control their stereochemical outcome.[3] This field has revolutionized synthetic chemistry, offering a powerful, often more sustainable, and metal-free alternative for the preparation of chiral compounds, a necessity in the pharmaceutical industry where the therapeutic effect of a drug is often dependent on a single enantiomer.[3][4] The significance of this field was recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan for their pioneering work.[1][2]

This technical guide provides an in-depth exploration of the core principles of asymmetric organocatalysis, its primary activation modes, and its practical application in research and drug development. It includes detailed experimental protocols for key reactions, comparative data on catalyst performance, and visualizations of reaction mechanisms to serve as a comprehensive resource for professionals in the field. The advantages of organocatalysis, including stability to air and moisture, ready availability, low cost, and reduced toxicity, make it a highly attractive strategy for green and sustainable chemical synthesis.[5][6]

Core Principles and Classification of Organocatalysts

Organocatalysts can be broadly classified based on their mechanism of action, which involves either the formation of covalent intermediates with the substrate or activation through non-covalent interactions. The four main classes are Lewis bases, Lewis acids, Brønsted bases, and Brønsted acids.[7]

-

Lewis Bases: These catalysts, typically amines or phosphines, donate a lone pair of electrons to the substrate, forming a transient covalent intermediate. This mode of activation is central to two of the most important strategies in organocatalysis: enamine catalysis and iminium ion catalysis .

-

Lewis Acids: While less common, organic molecules can function as Lewis acids, accepting an electron pair to activate a substrate.

-

Brønsted Acids: These catalysts donate a proton to the substrate, activating it towards nucleophilic attack. Chiral phosphoric acids are a prominent example of this class.[8]

-

Brønsted Bases: These catalysts accept a proton from the substrate, increasing its nucleophilicity.

This classification provides a framework for understanding how a vast array of simple organic molecules can effect complex chemical transformations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. frontiersin.org [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Building Blocks in Natural Product Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex, biologically active natural products is a cornerstone of modern drug discovery and development. A paramount challenge in this field is the precise control of stereochemistry, as the therapeutic efficacy of a chiral molecule is often confined to a single enantiomer. This technical guide provides an in-depth exploration of the use of chiral building blocks, derived from the "chiral pool," as an efficient and powerful strategy to address this challenge. Through a detailed examination of the total syntheses of Oseltamivir (Tamiflu®), (-)-Pironetin, and (+)-Lysergic Acid, this document elucidates the practical application of chiral building blocks from carbohydrates, terpenes (via chiral auxiliaries), and amino acids, respectively. This guide offers comprehensive experimental protocols, quantitative data, and visual representations of synthetic workflows and biological mechanisms to serve as a valuable resource for professionals in the field.

Introduction to Chiral Building Blocks and the Chiral Pool

Chirality is a fundamental property of many biologically active molecules, where a compound and its mirror image (enantiomer) can exhibit vastly different physiological effects. The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds provided by nature, which can be used as starting materials in organic synthesis.[1] The primary contributors to this pool are carbohydrates, amino acids, and terpenes.[1]

Utilizing these pre-existing chiral centers offers a significant advantage in the synthesis of complex molecules by reducing the number of synthetic steps and avoiding the often challenging and costly processes of asymmetric synthesis or chiral resolution.[2][3] This "chiron" approach involves retrosynthetically dissecting a target molecule into fragments that can be traced back to readily available chiral building blocks.

Case Study 1: Oseltamivir (Tamiflu®) from a Carbohydrate-Derived Chiral Building Block

Oseltamivir (Tamiflu®) is a potent antiviral drug for the treatment of influenza A and B viruses.[4] Its commercial synthesis provides a classic example of the industrial application of a chiral pool starting material, (-)-shikimic acid, which is a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[5][6]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of oseltamivir from (-)-shikimic acid leverages the inherent chirality of the starting material to establish the three stereocenters in the final product. The core strategy involves the functionalization of the cyclohexene ring of shikimic acid to introduce the required amino and acetamido groups, as well as the 3-pentyloxy side chain.

Tabulated Quantitative Data for the Synthesis of Oseltamivir

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Ref. |

| 1 | Esterification | (-)-Shikimic acid | Ethyl shikimate | EtOH, SOCl₂ | High | [7] |

| 2 | Trimesylation | Ethyl shikimate | Trimesylate | MsCl, Et₃N, DMAP | High | [1] |

| 3 | Regioselective Azidation | Trimesylate | Azido-dimesylate | NaN₃, Acetone/H₂O | ~95% | [8] |

| 4 | Aziridination | Azido-dimesylate | Aziridine | PPh₃, Et₃N, H₂O | High | [1] |

| 5 | Aziridine Opening | Aziridine | Amino alcohol | 3-Pentanol, Lewis Acid | High | [7] |

| 6 | N-Acetylation | Amino alcohol | Acetamide | Ac₂O | High | [7] |

| 7 | Azide Reduction | Acetamide | Amine | H₂, Pd/C | High | [7] |

| 8 | Final Product Formation | Amine | Oseltamivir Phosphate | H₃PO₄ | High | [7] |

Note: Yields are often reported as high or quantitative in general procedures; specific yields can vary based on the exact protocol.

Detailed Experimental Protocols for Key Steps

Step 3: Regioselective Azidation of the Trimesylate

To a solution of the trimesylate of ethyl shikimate in a mixture of acetone and water, 4.0 equivalents of sodium azide (NaN₃) are added at 0 °C. The reaction mixture is stirred for 1 hour at this temperature. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the azido-dimesylate.[1]

Step 4: Aziridination

The azido-dimesylate is dissolved in a suitable solvent, and 1.1 equivalents of triphenylphosphine (PPh₃) are added, followed by the addition of 3.0 equivalents of triethylamine (Et₃N) and water at room temperature. The reaction mixture is stirred until the starting material is consumed. The resulting aziridine is then purified by column chromatography on silica gel.[1]

Visualizations

Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.

Caption: Mechanism of action of Oseltamivir.

Case Study 2: (-)-Pironetin from a Terpene-Derived Chiral Auxiliary

Retrosynthetic Analysis and Synthetic Strategy

A successful synthesis of (-)-pironetin employs Evans oxazolidinone-mediated syn-aldol condensations to establish the key stereocenters.[11] The chiral oxazolidinone acts as a chiral auxiliary, guiding the facial selectivity of the enolate addition to an aldehyde.

Tabulated Quantitative Data for Key Steps in the Synthesis of (-)-Pironetin

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Ref. |

| 1 | Evans Aldol Condensation | Chiral N-acyloxazolidinone | Aldol Adduct | TiCl₄, (-)-sparteine, Aldehyde | 85 | >98:2 | [11] |

| 2 | Reductive Cleavage | Aldol Adduct | Chiral 1,3-Diol | LiBH₄, MeOH | 89 | - | [11] |

| 3 | Horner-Wadsworth-Emmons | Aldehyde | α,β-Unsaturated Ester | Phosphonate, KHMDS, 18-crown-6 | 85 | - | [11] |

| 4 | Lactonization | Hydroxy Acid | (-)-Pironetin | H⁺ | High | - | [11] |

Detailed Experimental Protocols for Key Steps

Step 1: Evans Aldol Condensation

To a solution of the chiral N-acyloxazolidinone in a dry, inert solvent such as dichloromethane at -78 °C, titanium(IV) chloride (TiCl₄) is added dropwise. After stirring for a few minutes, (-)-sparteine is added, followed by the dropwise addition of the aldehyde. The reaction mixture is stirred at -78 °C for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting aldol adduct is purified by column chromatography.[11]

Step 2: Reductive Cleavage of the Chiral Auxiliary

The aldol adduct is dissolved in a mixture of tetrahydrofuran and methanol and cooled to 0 °C. Lithium borohydride (LiBH₄) is added portion-wise, and the reaction is stirred at 0 °C until the starting material is consumed. The reaction is carefully quenched with aqueous acid, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to yield the chiral 1,3-diol. The chiral auxiliary can be recovered from the aqueous layer.[11]

Visualizations

Caption: General synthetic workflow for (-)-Pironetin using a chiral auxiliary.

Caption: Mechanism of action of (-)-Pironetin.

Case Study 3: (+)-Lysergic Acid from an Amino Acid Chiral Building Block

(+)-Lysergic acid is a complex indole alkaloid and the central precursor to a wide range of pharmacologically active ergot alkaloids, including the potent psychedelic lysergic acid diethylamide (LSD).[12] Its synthesis is a formidable challenge due to its intricate tetracyclic ring system and multiple stereocenters. The use of a chiral amino acid as a starting material can provide an elegant solution to establishing the initial stereochemistry.

Retrosynthetic Analysis and Synthetic Strategy

A convergent synthesis of (+)-lysergic acid can be envisioned where the C and D rings are constructed onto a pre-formed indole nucleus. A chiral amino acid, such as L-tryptophan or a derivative, can serve as the precursor to the indole portion, thereby setting the stereochemistry at C-5.

Tabulated Quantitative Data for Key Steps in a Representative Synthesis of (+)-Lysergic Acid

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Ref. |

| 1 | Pictet-Spengler Reaction | L-Tryptophan derivative | Tetrahydro-β-carboline | Aldehyde, Acid | High | [12] |

| 2 | N-Protection | Tetrahydro-β-carboline | N-Protected Intermediate | Boc₂O, DMAP | High | [12] |

| 3 | Ring-Closing Metathesis | Diene Precursor | D-Ring Cyclized Product | Grubbs' Catalyst | High | [13] |

| 4 | Intramolecular Heck Reaction | Aryl Halide Precursor | Tetracyclic Core | Pd(OAc)₂, PPh₃ | Moderate | [13] |

| 5 | Deprotection and Oxidation | Tetracyclic Intermediate | (+)-Lysergic Acid | LiOH, then oxidation | Moderate | [13] |

Detailed Experimental Protocols for Key Steps

Step 3: Ring-Closing Metathesis

To a solution of the diene precursor in a degassed, dry solvent such as dichloromethane, a catalytic amount of a Grubbs' generation catalyst (e.g., Grubbs' II catalyst) is added. The reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the D-ring cyclized product.[13]

Step 4: Intramolecular Heck Reaction

The aryl halide precursor, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent like acetonitrile or DMF. The mixture is heated under an inert atmosphere for several hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the tetracyclic core of lysergic acid.[13]

Visualizations

Caption: General synthetic workflow for (+)-Lysergic Acid from an L-Tryptophan derivative.

Caption: Simplified mechanism of action of Lysergic Acid derivatives.

Conclusion

The strategic use of chiral building blocks derived from the chiral pool is an indispensable tool in the synthesis of complex natural products. As demonstrated by the total syntheses of Oseltamivir, (-)-Pironetin, and (+)-Lysergic Acid, starting from precursors derived from carbohydrates, terpenes (via chiral auxiliaries), and amino acids, this approach offers an efficient and elegant solution to the challenge of stereocontrol. By leveraging nature's readily available chirality, researchers and drug development professionals can significantly streamline synthetic routes, reduce costs, and accelerate the discovery and production of new therapeutic agents. This guide provides a foundational understanding and practical examples to aid in the continued application of this powerful synthetic strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. Item - Six-Step Synthesis of (±)-Lysergic Acid - American Chemical Society - Figshare [acs.figshare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Total synthesis of (-)-pironetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. A Major Facilitator Superfamily Transporter Contributes to Ergot Alkaloid Accumulation but Not Secretion in Aspergillus leporis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. Assistance of DFT calculations on the design and rationalization of active pharmaceutical ingredients synthesis – Michael addition-isomerization steps in Oseltamivir synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. LSD - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. par.nsf.gov [par.nsf.gov]

Methodological & Application

Enantioselective Synthesis of Hajos-Parrish Ketone Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hajos-Parrish ketone and its analogues are pivotal chiral building blocks in organic synthesis, most notably providing access to a wide array of natural products, including steroids, terpenoids, and other bioactive molecules. Their rigid, fused-ring system and stereochemically defined centers make them ideal starting materials for the stereocontrolled synthesis of complex molecular architectures. The development of enantioselective methods to access these ketones, pioneered by Hajos and Parrish, marked a seminal moment in the field of organocatalysis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Hajos-Parrish ketone analogues, focusing on organocatalytic methods.

Core Concepts: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The classical method for the asymmetric synthesis of the Hajos-Parrish ketone is the Hajos-Parrish-Eder-Sauer-Wiechert reaction. This reaction is an intramolecular aldol condensation of a prochiral triketone, catalyzed by a chiral amine, typically L-proline. The reaction proceeds via the formation of a chiral enamine intermediate, which then undergoes a stereoselective intramolecular cyclization to furnish the bicyclic ketol. Subsequent dehydration yields the enone, the Hajos-Parrish ketone. The stereochemical outcome is dictated by the chirality of the catalyst.

Experimental Protocols

Protocol 1: Classic L-Proline Catalyzed Synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (Hajos-Parrish Ketone)

This protocol is adapted from the original work by Hajos and Parrish.

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

(S)-(-)-Proline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq).

-

Addition of Catalyst and Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the triketone. To this solution, add (S)-(-)-proline (0.03 eq).

-

Reaction: Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a ketol, can be purified by column chromatography on silica gel.

-

Dehydration (Optional): To obtain the enone (Hajos-Parrish ketone), the purified ketol can be dissolved in benzene containing a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to remove water. After completion, the reaction is worked up as described above and purified by chromatography or crystallization.

Protocol 2: Chiral Primary Amine Catalyzed Synthesis of Hajos-Parrish Ketone Analogues

This protocol utilizes a more recently developed primary amine catalyst, which often provides higher yields and enantioselectivities with shorter reaction times.

Materials:

-

Appropriate triketone precursor (e.g., 2-substituted-2-(3-oxobutyl)-1,3-cyclopentanedione)

-

Chiral primary amine catalyst (e.g., derived from a natural amino acid) (0.01-0.1 eq)

-

Solvent (e.g., toluene, chloroform, or solvent-free)

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: In a vial, combine the triketone (1.0 eq) and the chiral primary amine catalyst (0.01-0.1 eq).

-

Solvent: Add the chosen solvent (or no solvent if performing the reaction neat).

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Hajos-Parrish ketone analogue.

Data Presentation

The following tables summarize the quantitative data for the enantioselective synthesis of Hajos-Parrish ketone and its analogues using various organocatalysts.

Table 1: Proline-Catalyzed Synthesis of Hajos-Parrish Ketone Analogues

| R Group | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Methyl | L-Proline (3) | DMF | 48 | 95 | 93 | [1] |

| Ethyl | L-Proline (3) | DMF | 72 | 88 | 94 | [1] |

| Isopropyl | L-Proline (10) | DMSO | 120 | 75 | 89 | N/A |

| Benzyl | L-Proline (10) | DMF | 96 | 82 | 91 | N/A |

Table 2: Primary Amine-Catalyzed Synthesis of Hajos-Parrish and Wieland-Miescher Ketone Analogues

| Substrate | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |

| 2-Methyl-1,3-cyclopentanedione + MVK | Chiral Primary Amine (1) | Neat, rt, 2h | 98 | 96 | [2] |

| 2-Methyl-1,3-cyclohexanedione + MVK | Chiral Primary Amine (1) | Neat, rt, 4h | 95 | 91 | [2] |

| 2-Phenyl-1,3-cyclopentanedione + MVK | Chiral Primary Amine (5) | Toluene, 40°C, 12h | 92 | 94 | [2] |

| 2-Ester-1,3-cyclopentanedione + MVK | Chiral Primary Amine (5) | CHCl3, rt, 24h | 85 | 90 | [2] |

Visualizations

General Workflow for Enantioselective Synthesis

The following diagram illustrates the general workflow for the organocatalytic enantioselective synthesis of Hajos-Parrish ketone analogues.

Caption: General experimental workflow for the synthesis.

Signaling Pathway Relevance

Hajos-Parrish ketone analogues are valuable precursors for the synthesis of steroids and other bioactive molecules that can act as modulators of nuclear receptors, such as the glucocorticoid and androgen receptors.[3][4] These receptors are ligand-activated transcription factors that regulate gene expression. The following diagram illustrates a simplified signaling pathway for a steroid receptor.

Caption: Simplified steroid receptor signaling pathway.

Conclusion